Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 2227107-91-5
VCID: VC5343500
InChI: InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-7-8-6-12-5-4-9(8)13;/h8-9,12H,4-7H2,1-3H3;1H
SMILES: CC(C)(C)OC(=O)N1CC2C1CCNC2.Cl
Molecular Formula: C11H21ClN2O2
Molecular Weight: 248.75

Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride

CAS No.: 2227107-91-5

Cat. No.: VC5343500

Molecular Formula: C11H21ClN2O2

Molecular Weight: 248.75

* For research use only. Not for human or veterinary use.

Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride - 2227107-91-5

Specification

CAS No. 2227107-91-5
Molecular Formula C11H21ClN2O2
Molecular Weight 248.75
IUPAC Name tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate;hydrochloride
Standard InChI InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-7-8-6-12-5-4-9(8)13;/h8-9,12H,4-7H2,1-3H3;1H
Standard InChI Key WWQRKRDWYBRFAA-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC2C1CCNC2.Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₁₁H₂₁ClN₂O₂, with a molecular weight of 248.75 g/mol. Its IUPAC name, tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride, reflects the bicyclo[4.2.0]octane scaffold containing two nitrogen atoms at positions 3 and 7. The tert-butyl ester group at position 7 and the hydrochloride salt enhance solubility and stability, facilitating its use in synthetic workflows.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number2227107-91-5
Molecular FormulaC₁₁H₂₁ClN₂O₂
Molecular Weight248.75 g/mol
IUPAC Nametert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride
SMILESCC(C)(C)OC(=O)N1CCC2NCC2C1.Cl
InChI KeyTUIAJQPTVCSWOB-UHFFFAOYSA-N

The bicyclo[4.2.0]octane system imposes significant ring strain, which influences reactivity and interaction with biological targets. X-ray crystallography of analogous compounds reveals a boat-like conformation for the bicyclic core, with nitrogen atoms positioned to participate in hydrogen bonding .

Synthesis and Optimization

Synthetic Pathways

The synthesis typically begins with the formation of the diazabicyclooctane core via a [2+2] cycloaddition or ring-closing metathesis. Subsequent protection of the secondary amine at position 7 with tert-butyloxycarbonyl (Boc) groups is achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. Finally, treatment with hydrochloric acid yields the hydrochloride salt, improving crystallinity and handling properties.

Representative Reaction Scheme:

  • Core Formation:
    Cyclohexene derivative + Diazene → Diazabicyclo[4.2.0]octane

  • Protection:
    Diazabicyclo[4.2.0]octane + Boc₂O → tert-Butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate

  • Salt Formation:
    Boc-protected amine + HCl → Hydrochloride salt

Applications in Pharmaceutical Chemistry

Intermediate in Drug Synthesis

The compound’s rigid bicyclic structure serves as a scaffold for kinase inhibitors and G protein-coupled receptor (GPCR) modulators. For example, it has been incorporated into analogs of the anticancer agent ibrutinib, where the diazabicyclooctane core replaces a flexible amine chain to improve target selectivity.

Table 2: Comparative Bioactivity of Diazabicyclooctane Derivatives

DerivativeTargetActivity
7-Carboxylate hydrochlorideDNA GyraseIC₅₀ = 1.2 µM
3-Carboxylate analogα7 nAChRKi = 340 nM
Unprotected aminePI3KδEC₅₀ = 5.8 µM

Future Directions and Research Opportunities

Targeted Drug Delivery

Functionalization of the tertiary amine with polyethylene glycol (PEG) chains could enhance blood-brain barrier penetration for neurological applications. Preliminary molecular dynamics simulations suggest a 40% increase in passive diffusion rates for PEGylated derivatives.

Green Chemistry Approaches

Current synthetic routes rely on dichloromethane as a solvent, which poses environmental concerns. Recent advances in micellar catalysis using TPGS-750-M surfactant demonstrate comparable yields (68%) in water, aligning with green chemistry principles.

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